3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) 3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)
Brand Name: Vulcanchem
CAS No.: 441313-61-7
VCID: VC6404392
InChI: InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36)
SMILES: C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5
Molecular Formula: C29H25N3O9S2
Molecular Weight: 623.65

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)

CAS No.: 441313-61-7

Cat. No.: VC6404392

Molecular Formula: C29H25N3O9S2

Molecular Weight: 623.65

* For research use only. Not for human or veterinary use.

3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) - 441313-61-7

Specification

CAS No. 441313-61-7
Molecular Formula C29H25N3O9S2
Molecular Weight 623.65
IUPAC Name 3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36)
Standard InChI Key NRAXCCYXGIVKJI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key properties inferred from structural analogs :

PropertyValue/Range
LogP (Partition Coefficient)~3.5–4.2 (hydrophobic core)
SolubilityLow aqueous solubility
pKa~4.1 (carboxylic acid), ~9.8 (sulfonamide)

The disulfonyl groups enhance polarity, while the phenylpropanoic acid termini contribute to hydrogen-bonding capacity.

Synthetic Considerations

Retrosynthetic Analysis

Hypothetical synthetic routes (Figure 2) may involve:

  • Benzo[cd]indole Core Synthesis: Cyclization of substituted naphthylamines with ketones or aldehydes under acidic conditions .

  • Sulfonylation: Reaction of the indole amine groups with sulfonic acid derivatives (e.g., sulfonyl chlorides).

  • Coupling with Phenylpropanoic Acid: Amide bond formation using carbodiimide-based coupling agents.

Challenges in Synthesis

  • Regioselectivity: Achieving disubstitution at the 6 and 8 positions of the benzo[cd]indole requires careful control of reaction conditions.

  • Steric Hindrance: Bulky phenylpropanoic acid groups may impede coupling efficiency, necessitating high-temperature or microwave-assisted synthesis.

Reactivity and Functional Group Transformations

Sulfonamide Reactivity

The sulfonamide groups (-SO2_2NH-) are susceptible to:

  • Nucleophilic Substitution: At the sulfur center under basic conditions.

  • Complexation with Metals: Potential chelation sites for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) .

Carboxylic Acid Derivatives

The terminal carboxylic acids can undergo:

  • Esterification: To improve membrane permeability.

  • Salt Formation: With amines or inorganic bases to enhance solubility.

Biological Implications and Analog Studies

Sulfonamide-Containing Heterocycles

Sulfonamides are well-documented for their enzyme inhibitory properties. For example, azlactones with sulfonamide substituents exhibit antibacterial activity against Salmonella typhi and Escherichia coli (MIC: 8–32 µg/mL) . While direct data on the target compound is limited, structural analogs suggest potential interactions with:

  • Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ): A nuclear receptor implicated in autoimmune diseases.

  • Th17 Cell Differentiation: Modulation of interleukin-17 production via RORγ antagonism.

Benzo[cd]indole Derivatives

Compounds featuring the benzo[cd]indole scaffold (e.g., PubChem CID 46888394) demonstrate:

  • Enzyme Inhibition: IC50_{50} values in the low micromolar range for peroxidases and oxidases .

  • CNS Activity: Anti-tremorine effects in murine models .

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